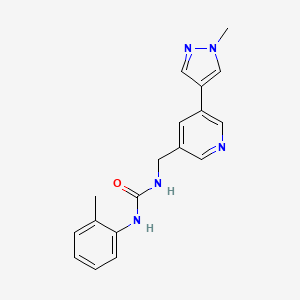
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Scientific Research Applications
Conformational Isomer Studies and Binding Properties
Research has explored the equilibrium between conformational isomers of pyrid-2-yl ureas, which includes compounds structurally similar to the specified chemical. These studies highlight the small preference for certain isomeric forms in specific conditions and their ability to bind cytosine with significant binding constants. This indicates the potential utility of such compounds in molecular recognition and complexation studies, especially in understanding how electronic withdrawing substituents affect intermolecular interactions (Chia-Hui Chien et al., 2004).
Synthesis and Structural Analysis
Another area of application involves the synthesis of heterocyclic ring compounds, such as pyrazolo[3,4-b]pyridines, through methods like Friedlander condensation. These processes allow for the creation of various derivatives, demonstrating the compound's versatility in synthetic chemistry. This research underlines the compound’s role in the development of new materials with potential applications in pharmaceuticals and materials science (M. Jachak et al., 2007).
Crystal Structure and Hydrogel Formation
Investigations into the crystal structure of similar urea derivatives reveal intricate details about their molecular arrangements and intermolecular bonding. Such studies are crucial for understanding the physicochemical properties of these compounds. Additionally, research on hydrogel formation by related ureas in various acidic conditions showcases the compound’s application in developing materials with tunable physical properties, which could be important for drug delivery systems and tissue engineering (Youngeun Jeon et al., 2015; G. Lloyd & J. Steed, 2011).
Chemical and Biological Recognition
Research into the use of 2,6-bis(2-benzimidazolyl)pyridine as a neutral receptor has demonstrated the formation of highly stable supramolecular complexes with urea, providing insights into the design of new receptors for chemical and biological recognition. This highlights the potential application of the compound in sensor technology and molecular diagnostics (B. Chetia & P. Iyer, 2006).
Antimicrobial Activity
The synthesis and evaluation of substituted quinazolines, including urea derivatives for antimicrobial activity, indicate the compound's potential use in developing new antimicrobial agents. This research is crucial for addressing the growing issue of antibiotic resistance and finding new, effective treatments for bacterial infections (Vipul M. Buha et al., 2012).
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-5-3-4-6-17(13)22-18(24)20-9-14-7-15(10-19-8-14)16-11-21-23(2)12-16/h3-8,10-12H,9H2,1-2H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVBHMGEZCTARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
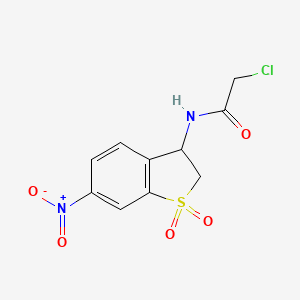

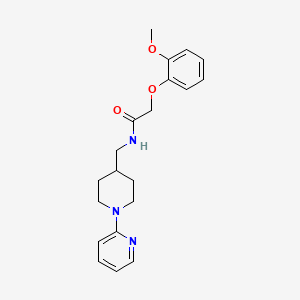


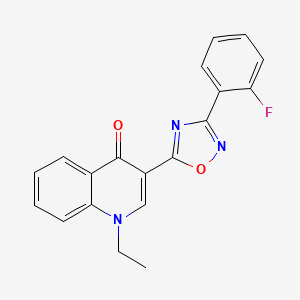


![Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate](/img/structure/B2617309.png)
![2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2617310.png)

![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methylamine](/img/structure/B2617314.png)
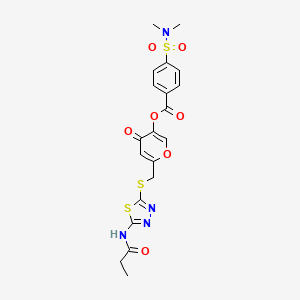
![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B2617317.png)
